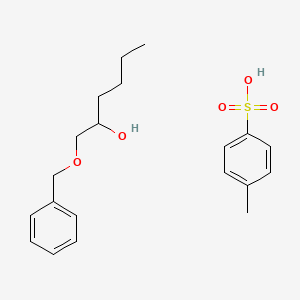![molecular formula C30H27N B14206232 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole CAS No. 824421-62-7](/img/structure/B14206232.png)
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is a complex organic compound characterized by its unique structural features. This compound belongs to the pyrrole family, which is known for its aromatic heterocyclic structure. The presence of benzyl, methyl, and naphthyl groups in its structure makes it a compound of interest in various fields of scientific research.
準備方法
The synthesis of 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzyl-5-methylpyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrrole rings.
科学的研究の応用
2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its effects on various biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
類似化合物との比較
When compared to other similar compounds, 2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole stands out due to its unique combination of substituents. Similar compounds include:
2,3-Dibenzyl-5-methylpyrrole: Lacks the naphthyl group, resulting in different chemical and biological properties.
1-(Naphthalen-1-ylmethyl)pyrrole: Does not have the dibenzyl and methyl groups, leading to variations in reactivity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a different core structure but similar naphthyl substituents, used in various chemical and biological studies
The presence of both benzyl and naphthyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
824421-62-7 |
|---|---|
分子式 |
C30H27N |
分子量 |
401.5 g/mol |
IUPAC名 |
2,3-dibenzyl-5-methyl-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C30H27N/c1-23-19-28(20-24-11-4-2-5-12-24)30(21-25-13-6-3-7-14-25)31(23)22-27-17-10-16-26-15-8-9-18-29(26)27/h2-19H,20-22H2,1H3 |
InChIキー |
WHEUBDZMGDBTBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1CC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
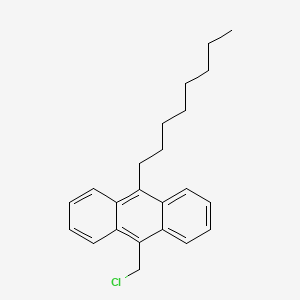
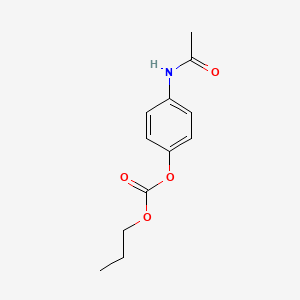
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)



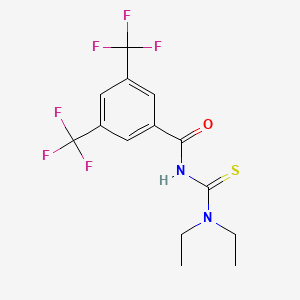


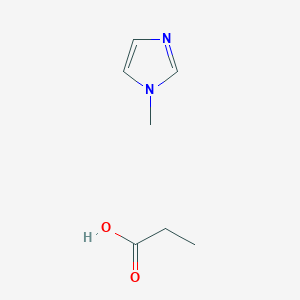
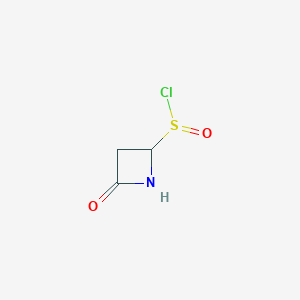
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
